molecular formula C9H8BrF3 B1607734 4-Methyl-3-(trifluoromethyl)benzyl bromide CAS No. 261952-19-6

4-Methyl-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1607734
CAS No.: 261952-19-6
M. Wt: 253.06 g/mol
InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Methyl-3-(trifluoromethyl)toluene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 4-Methyl-3-(trifluoromethyl)benzyl alcohol, 4-Methyl-3-(trifluoromethyl)benzonitrile, and 4-Methyl-3-(trifluoromethyl)benzylamine.

    Oxidation: Products include 4-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: Products include 4-Methyl-3-(trifluoromethyl)benzyl hydride.

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzyl bromide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical probes and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Comparison with Similar Compounds

4-Methyl-3-(trifluoromethyl)benzyl bromide can be compared with other benzyl bromide derivatives:

    4-Methylbenzyl bromide: Lacks the trifluoromethyl group, making it less reactive and less hydrophobic.

    3-(Trifluoromethyl)benzyl bromide: Lacks the methyl group, which can influence the steric and electronic properties of the molecule.

    4-Bromobenzyl bromide: Contains a bromine atom instead of a trifluoromethyl group, affecting its reactivity and applications.

The presence of both the methyl and trifluoromethyl groups in this compound makes it unique, providing a balance of steric hindrance and electronic effects that can be advantageous in specific synthetic applications.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGVSFJBDJUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379621
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-19-6
Record name 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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